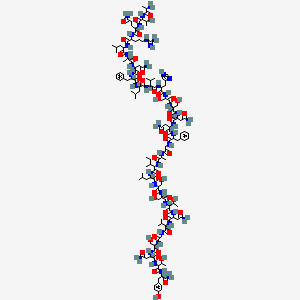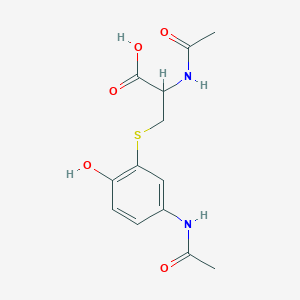
Ferrugin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ferrugin is a compound that plays a crucial role in various biological and chemical processes. It is an iron-containing protein that is essential for iron storage and regulation within living organisms. This compound is found in almost all living organisms, including archaea, bacteria, algae, higher plants, and animals. It helps maintain iron in a soluble and non-toxic form, making it a vital component for cellular functions .
準備方法
Synthetic Routes and Reaction Conditions: Ferrugin can be synthesized through various methods, including recombinant DNA technology and chemical synthesis. The recombinant DNA technology involves inserting the gene encoding this compound into a host organism, such as E. coli, which then produces the protein. Chemical synthesis involves the step-by-step assembly of the protein’s amino acid sequence using solid-phase peptide synthesis.
Industrial Production Methods: In industrial settings, this compound is often produced using large-scale fermentation processes. The host organisms are cultured in bioreactors under controlled conditions, allowing for the mass production of this compound. The protein is then purified using techniques such as chromatography and ultrafiltration to obtain a high-purity product .
化学反応の分析
Types of Reactions: Ferrugin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its function in iron storage and release.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized by reagents such as hydrogen peroxide (H₂O₂) and ferric chloride (FeCl₃). The oxidation process converts ferrous iron (Fe²⁺) within this compound to ferric iron (Fe³⁺).
Reduction: Reducing agents like ascorbic acid (vitamin C) and sodium dithionite (Na₂S₂O₄) can reduce ferric iron back to ferrous iron.
Substitution: this compound can undergo substitution reactions with ligands such as ethylenediaminetetraacetic acid (EDTA) and citrate, which can bind to the iron within the protein and facilitate its release.
Major Products Formed: The major products formed from these reactions include oxidized this compound (with Fe³⁺) and reduced this compound (with Fe²⁺). These products are crucial for maintaining iron homeostasis within cells .
科学的研究の応用
Ferrugin has a wide range of applications in scientific research, including:
Chemistry: this compound is used as a model protein to study iron storage and release mechanisms. It is also employed in the synthesis of iron-based nanoparticles for catalysis and other applications.
Biology: this compound plays a vital role in cellular iron homeostasis and is used to study iron metabolism and related disorders. It is also a key component in the development of biosensors for detecting iron levels in biological samples.
Medicine: this compound is used in the diagnosis and treatment of iron-related disorders, such as anemia and hemochromatosis. It is also being explored as a drug delivery system for targeted therapies.
Industry: this compound is used in various industrial applications, including water treatment, where it helps remove iron contaminants.
作用機序
Ferrugin exerts its effects through its ability to bind and store iron. The protein consists of 24 subunits that form a hollow nanocage, capable of storing up to 4500 iron atoms. The iron is stored in the form of ferric iron (Fe³⁺) and is released in a controlled manner when needed by the cell. The release of iron is facilitated by the reduction of ferric iron to ferrous iron (Fe²⁺), which is then transported to various cellular targets. This mechanism helps maintain iron homeostasis and prevents iron toxicity .
類似化合物との比較
Ferrugin is unique compared to other iron-containing proteins due to its high iron storage capacity and its ability to release iron in a controlled manner. Similar compounds include:
Transferrin: A protein that transports iron in the blood. Unlike this compound, transferrin does not store iron but rather delivers it to cells.
Hemosiderin: An iron-storage complex that forms when this compound aggregates. Hemosiderin is less soluble and more difficult to mobilize than this compound.
特性
IUPAC Name |
6,8-dimethoxy-3a-(4-methoxyphenyl)-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-1,8b-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26O6/c1-29-18-11-9-17(10-12-18)26-20(16-7-5-4-6-8-16)15-23(27)25(26,28)24-21(31-3)13-19(30-2)14-22(24)32-26/h4-14,20,23,27-28H,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRVZOJQBRVGMMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C23C(CC(C2(C4=C(O3)C=C(C=C4OC)OC)O)O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxyhydropyridin-2-one](/img/structure/B13384111.png)

![2-[[2-(dimethylamino)-3-methylbutanoyl]amino]-N-[1-[2-[3-[(1-hydroxy-1-phenylpropan-2-yl)amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-N,3-dimethylbutanamide](/img/structure/B13384119.png)
![5-[2-(benzenesulfonyl)ethyl]-3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indole;hydrobromide](/img/structure/B13384127.png)
![2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[oxidanyl(phenylmethoxy)phosphoryl]oxy-butanoic acid](/img/structure/B13384133.png)



![Ethyl 2-chloro-2-[2-(2-chlorophenyl)hydrazono]-acetate](/img/structure/B13384152.png)
![2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-(3-fluorophenyl)propanoic acid](/img/structure/B13384157.png)


![Trisodium;(13-methyl-3,16-disulfonatooxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl) sulfate](/img/structure/B13384170.png)

